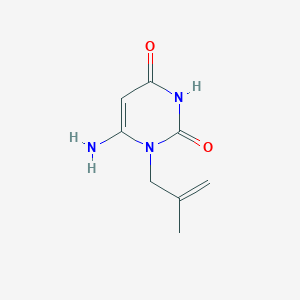
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position and a 2-methyl-allyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2-methyl-allyl bromide.
Alkylation Reaction: The 2-methyl-allyl group is introduced to the pyrimidine ring through an alkylation reaction. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Amination Reaction: The amino group is introduced at the 6th position through an amination reaction. This can be achieved by reacting the intermediate compound with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.
Substitution: The amino and allyl groups can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The amino and allyl groups play a crucial role in its binding affinity and activity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-amino-1-allyl-1H-pyrimidine-2,4-dione: Similar structure but lacks the methyl group on the allyl chain.
6-amino-1-(2-methyl-propyl)-1H-pyrimidine-2,4-dione: Similar structure but with a propyl group instead of an allyl group.
6-amino-1-(2-methyl-allyl)-1H-pyrimidine-2-thione: Similar structure but with a thione group instead of a dione group.
Uniqueness
6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the amino and 2-methyl-allyl groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
6-amino-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3H,1,4,9H2,2H3,(H,10,12,13) |
InChI 键 |
NHLFTJCLJHPGSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C(=CC(=O)NC1=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
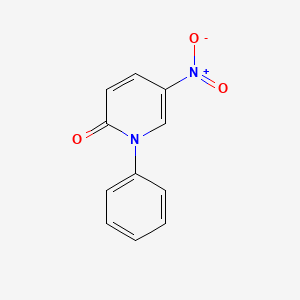
![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)
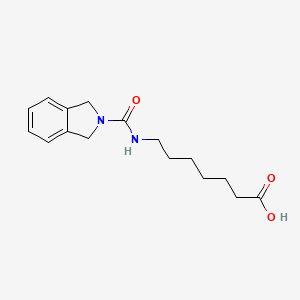

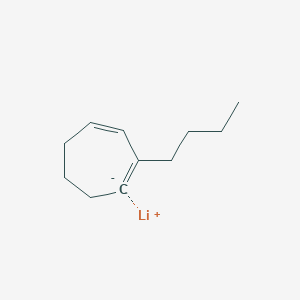
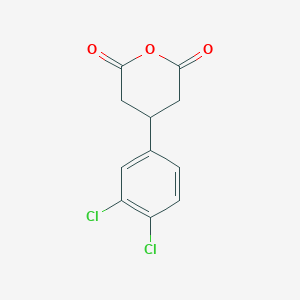
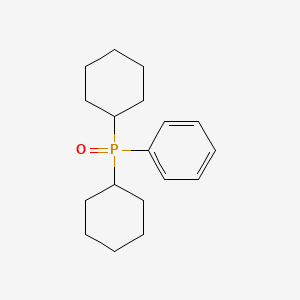
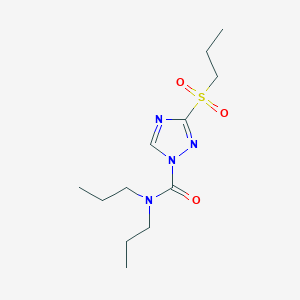

![(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B8468375.png)
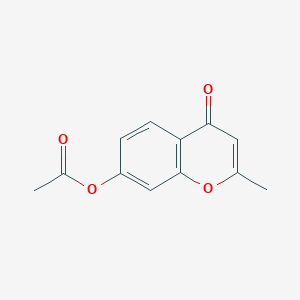
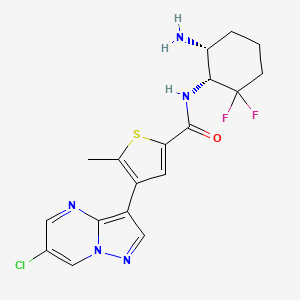
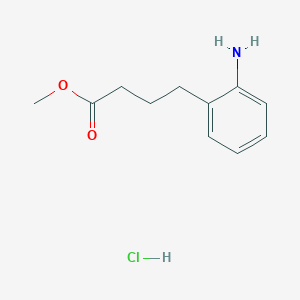
![2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8468404.png)
